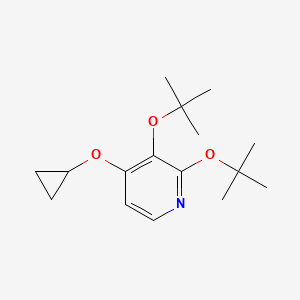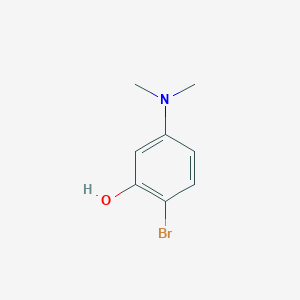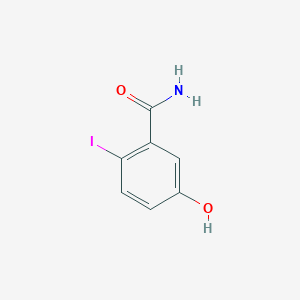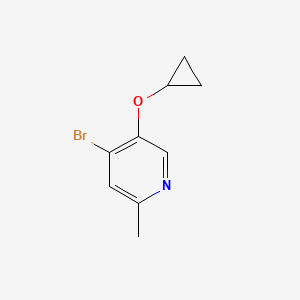
4-Bromo-5-cyclopropoxy-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-cyclopropoxy-2-methylpyridine is a chemical compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-cyclopropoxy-2-methylpyridine typically involves the bromination of 2-methylpyridine followed by cyclopropoxylation. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . This method is efficient and yields the desired product in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclopropoxylation reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-cyclopropoxy-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form different reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium hydroxide, and the reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include various substituted pyridine derivatives.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-cyclopropoxy-2-methylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-cyclopropoxy-2-methylpyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-methylpyridine: Another brominated pyridine derivative with similar chemical properties.
5-Bromo-2-cyclopropoxy-4-methylpyridine: A closely related compound with a different substitution pattern.
Uniqueness
4-Bromo-5-cyclopropoxy-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropoxy group adds steric hindrance and influences its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C9H10BrNO |
|---|---|
Molekulargewicht |
228.09 g/mol |
IUPAC-Name |
4-bromo-5-cyclopropyloxy-2-methylpyridine |
InChI |
InChI=1S/C9H10BrNO/c1-6-4-8(10)9(5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI-Schlüssel |
FKKVGHSZRRGLGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=N1)OC2CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



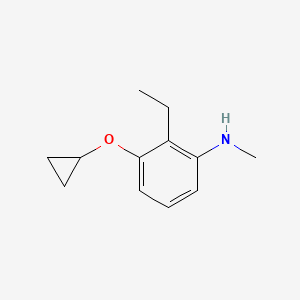
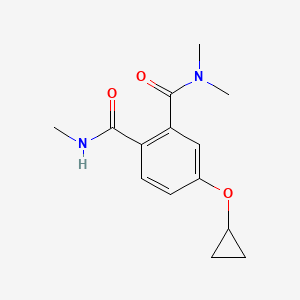
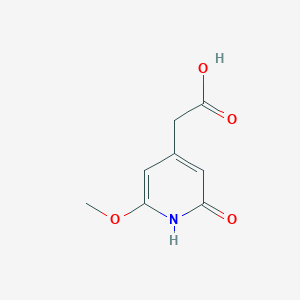

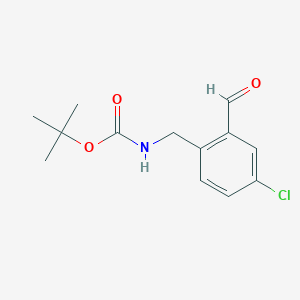
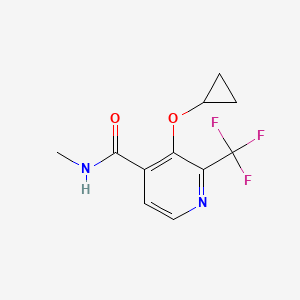
![Tert-butyl 2-(benzylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14842564.png)
